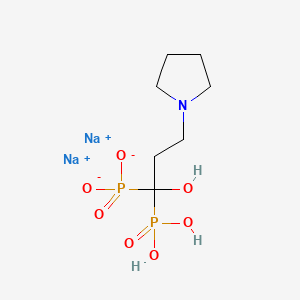
5-氨基戊酸盐酸盐
描述
5-氨基戊酸盐酸盐,也称为5-氨基戊酸盐酸盐,是一种化学式为C5H11NO2·HCl的化合物。它是戊酸的衍生物,在第五个碳位置上有一个氨基。 这种化合物是白色结晶固体,可溶于水,常用于各种科学研究应用 .
科学研究应用
5-氨基戊酸盐酸盐用于各种科学研究领域:
化学: 用作有机合成的原料和化学反应的试剂。
生物学: 研究它作为γ-氨基丁酸 (GABA) 受体弱激动剂的作用。
医学: 由于其与GABA受体的相互作用,正在研究其在神经系统疾病中的潜在治疗应用。
工业: 用于合成特种化学品和药品.
作用机制
5-氨基戊酸盐酸盐的作用机制涉及它与中枢神经系统中的GABA受体的相互作用。作为一种弱GABA激动剂,它与GABA受体结合,调节其活性并影响神经传递。 这种相互作用会影响参与神经功能的各种分子途径 .
生化分析
Biochemical Properties
5-Aminopentanoic Acid Hydrochloride plays a significant role in biochemical reactions, particularly as a weak antagonist of GABA B receptors . This compound interacts with several enzymes and proteins, including GABA transporters and receptors. The nature of these interactions involves binding to the active sites of these biomolecules, thereby modulating their activity. For instance, 5-Aminopentanoic Acid Hydrochloride can inhibit the uptake of GABA by synaptosomal and synaptic membrane transport processes .
Cellular Effects
The effects of 5-Aminopentanoic Acid Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the GABAergic signaling pathway, leading to changes in neuronal excitability and neurotransmitter release . Additionally, 5-Aminopentanoic Acid Hydrochloride has been shown to impact gene expression related to GABA metabolism and transport .
Molecular Mechanism
At the molecular level, 5-Aminopentanoic Acid Hydrochloride exerts its effects through binding interactions with GABA receptors and transporters. This binding can result in either inhibition or activation of these biomolecules, depending on the context. For instance, it can inhibit the action of GABA B receptor agonists like baclofen, thereby modulating muscle relaxation and other physiological responses . Changes in gene expression related to GABA metabolism are also observed, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminopentanoic Acid Hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Aminopentanoic Acid Hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, particularly in neuronal cells .
Dosage Effects in Animal Models
The effects of 5-Aminopentanoic Acid Hydrochloride vary with different dosages in animal models. At low doses, it can modulate GABAergic signaling without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and muscle relaxation have been observed . Threshold effects are also noted, where a certain dosage is required to elicit a measurable physiological response .
Metabolic Pathways
5-Aminopentanoic Acid Hydrochloride is involved in several metabolic pathways, including lysine degradation. It can be produced endogenously or through bacterial catabolism of lysine, forming 5-aminovalerate via a multi-step reaction . This compound interacts with enzymes such as lysine decarboxylase and piperideine-6-carboxylate dehydrogenase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Aminopentanoic Acid Hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments . For example, it can be transported across the blood-brain barrier and accumulate in neuronal tissues, where it exerts its effects on GABAergic signaling .
Subcellular Localization
The subcellular localization of 5-Aminopentanoic Acid Hydrochloride is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in synaptic vesicles and neuronal membranes is particularly important for its role in modulating GABAergic signaling .
准备方法
合成路线和反应条件
5-氨基戊酸盐酸盐可以通过多种方法合成。一种常见的方法是使5-溴戊酸与氨反应,然后用盐酸酸化以生成盐酸盐。反应条件通常包括:
温度: 室温至50°C
溶剂: 水或乙醇
反应时间: 数小时至过夜
工业生产方法
在工业环境中,5-氨基戊酸盐酸盐是通过大型化学合成生产的,该合成涉及类似的反应途径,但经过优化以提高产率和纯度。 该工艺可能包括额外的纯化步骤,例如重结晶和过滤,以确保最终产品符合工业标准 .
化学反应分析
反应类型
5-氨基戊酸盐酸盐会发生各种化学反应,包括:
氧化: 可以氧化成相应的酮或羧酸。
还原: 可以还原成伯胺。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 在碱性或酸性条件下使用卤代烷烃或酰氯等试剂。
形成的主要产物
氧化: 形成5-氧戊酸或戊二酸。
还原: 形成5-氨基戊醇。
取代: 形成N-取代衍生物.
相似化合物的比较
类似化合物
γ-氨基丁酸 (GABA): 一种结构相似但氨基位置不同的神经递质。
5-氨基戊酸: 5-氨基戊酸的非盐酸盐形式。
4-氨基丁酸: 另一种结构相似但碳链长度不同的氨基酸。
独特性
属性
IUPAC Name |
5-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUFYKQCCAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
660-88-8 (Parent) | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211773 | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-95-2 | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxybutylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: Unfortunately, the abstracts provided do not delve into the specifics of the synthesis method. They merely state that a synthesis method for 4-oxo-5-aminopentanoic acid hydrochloride was developed. [, ] To understand the significance, we'd need access to the full research articles. Factors like yield, cost-effectiveness, and novelty compared to existing methods would be crucial to evaluate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)

![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)
![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)









